

Application Notes and Protocols for the Quantification of Flavesone in Environmental Samples

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Compound of Interest		
Compound Name:	Flavesone	
Cat. No.:	B1254376	Get Quote

Introduction

Flavesone (CAS 22595-45-5), chemically known as 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione, is a naturally occurring β -triketone found in the essential oil of plants such as Manuka (Leptospermum scoparium)[1][2][3][4]. It is also investigated as a biopesticide and insecticide, with potential applications in agriculture and urban pest control[5][6][7]. The increasing interest in **Flavesone** necessitates the development of robust and sensitive analytical methods for its quantification in various environmental matrices to assess its environmental fate, persistence, and potential ecological impact.

These application notes provide detailed protocols for the quantification of **Flavesone** in water, soil, and plant samples, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific validated methods for **Flavesone** in environmental samples, protocols for the closely related and structurally similar β -triketone, leptospermone, are adapted and presented as a strong starting point for method development.

Analytical Techniques

The primary analytical techniques for the quantification of **Flavesone** and other β -triketones are HPLC, often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and GC-MS.



- High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of
 moderately polar and thermally labile compounds like Flavesone. Reversed-phase
 chromatography with UV detection is a common approach. For higher sensitivity and
 selectivity, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is recommended,
 especially for complex environmental samples[8][9].
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution and is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. Due to the presence of polar functional groups, β-triketones like Flavesone may require derivatization to improve their volatility and thermal stability for GC analysis[10][11][12].

Experimental Protocols

Protocol 1: Quantification of Flavesone in Water Samples by LC-MS/MS

This protocol is adapted from methods for other polar herbicides in water samples and is designed for high sensitivity and selectivity.

- 1. Sample Preparation: Solid-Phase Extraction (SPE)
- Objective: To extract and concentrate Flavesone from water samples and remove interfering matrix components.
- Materials:
 - Oasis HLB SPE cartridges (or equivalent polymeric reversed-phase sorbent).
 - Methanol (HPLC grade).
 - Ultrapure water.
 - Formic acid.
 - Vacuum manifold for SPE.
- Procedure:



- Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
- Load 100-500 mL of the water sample (acidified to pH 3 with formic acid) onto the cartridge at a flow rate of 5-10 mL/min.
- Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
- Dry the cartridge under vacuum for 10-15 minutes.
- Elute **Flavesone** from the cartridge with 5-10 mL of methanol or acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions (starting point):
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 μm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 μL.
 - Column Temperature: 40°C.



- Mass Spectrometry Conditions (to be optimized for Flavesone):
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined by infusion of a standard).
 - Precursor Ion: [M+H]+ or [M-H]- for **Flavesone** (C₁₄H₂₀O₄, MW: 252.31 g/mol).
 - Product Ions: At least two characteristic product ions for Multiple Reaction Monitoring (MRM) to be determined by fragmentation of the precursor ion.
 - Collision Energy and other MS parameters: To be optimized for maximum signal intensity.

Protocol 2: Quantification of Flavesone in Soil Samples by HPLC-UV

This protocol is based on a validated method for the analysis of leptospermone in soil and can be adapted for **Flavesone**.

- 1. Sample Preparation: Ultrasonic Solvent Extraction
- Objective: To extract Flavesone from soil particles.
- Materials:
 - Methanol (HPLC grade).
 - Centrifuge tubes (50 mL).
 - Ultrasonic bath.
 - Centrifuge.
 - Syringe filters (0.45 μm).
- Procedure:
 - Weigh 10 g of air-dried and sieved (<2 mm) soil into a 50 mL centrifuge tube.



- Add 20 mL of methanol to the tube.
- Place the tube in an ultrasonic bath and sonicate for 15-30 minutes[3][13][14].
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Collect the supernatant.
- Repeat the extraction (steps 2-5) twice more with fresh methanol.
- Combine the supernatants and evaporate to a smaller volume if necessary.
- Filter the extract through a 0.45 μm syringe filter into an HPLC vial.

2. HPLC-UV Analysis

- Instrumentation: A high-performance liquid chromatograph with a UV/Vis or Diode Array Detector (DAD).
- Chromatographic Conditions (starting point):
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
 - Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (acidified with 0.1% acetic or formic acid)[7]. A starting point could be a 70:30 (v/v) mixture of acidified water and acetonitrile[7].
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μL.
 - Column Temperature: 30°C.
 - Detection Wavelength: To be determined by measuring the UV spectrum of a Flavesone standard (likely in the range of 250-280 nm).

Protocol 3: Quantification of Flavesone in Plant Samples by GC-MS



This protocol is a general approach for the analysis of semi-volatile compounds in plant matrices and may require optimization for **Flavesone**.

- 1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
- Objective: To efficiently extract **Flavesone** from plant tissues with simultaneous cleanup.
- Materials:
 - Homogenizer.
 - Centrifuge tubes (50 mL) with QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).
 - Acetonitrile (HPLC grade).
 - Dispersive SPE (d-SPE) tubes with cleanup sorbents (e.g., PSA, C18, MgSO₄).
- Procedure:
 - Homogenize 5-10 g of fresh or freeze-dried plant material.
 - Place the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile and shake vigorously for 1 minute.
 - Add the QuEChERS extraction salts, shake vigorously for 1 minute, and then centrifuge at 4000 rpm for 5 minutes[15][16].
 - Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube.
 - Shake the d-SPE tube for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
 - The resulting supernatant is ready for GC-MS analysis, potentially after a derivatization step.
- 2. Derivatization (if necessary)



- Objective: To increase the volatility and thermal stability of **Flavesone** for GC analysis.
- Reagent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice[10][12].
- Procedure:
 - Evaporate a portion of the QuEChERS extract to dryness.
 - Add 50-100 μL of the derivatizing reagent and a suitable solvent (e.g., pyridine or acetonitrile).
 - Heat the mixture at 60-70°C for 30-60 minutes.
 - Cool to room temperature before injection into the GC-MS.
- 3. GC-MS Analysis
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Conditions (starting point):
 - Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
 - o Injection Mode: Splitless.
 - Temperature Program: 80°C for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Mode: Full scan for identification of the derivatized Flavesone and its fragmentation pattern. Selected Ion Monitoring (SIM) for quantitative analysis, using at least three characteristic ions.



Data Presentation

Quantitative data for analytical methods should be presented in a clear and structured format to allow for easy comparison and assessment of method performance. The following tables provide examples of how to summarize such data. Due to the limited availability of data specifically for **Flavesone**, the tables include data for the related β -triketone herbicides sulcotrione and mesotrione for reference.

Table 1: Chromatographic and Mass Spectrometric Parameters

Compound	Technique	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Retention Time (min)
Flavesone (Proposed)	LC-MS/MS	253.1 [M+H]+	To be determined	To be determined	To be determined
Sulcotrione	LC-MS/MS	329 [M+H]+	137	109	8.5
Mesotrione	LC-MS/MS	340 [M+H]+	212	184	9.2

Note: The MS parameters for **Flavesone** are proposed and require experimental determination.

Table 2: Method Performance Data

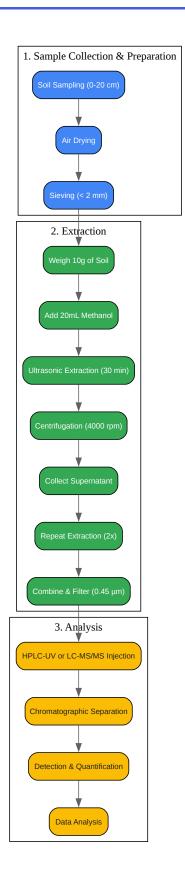


Compoun d	Matrix	Method	LOQ	Recovery (%)	RSD (%)	Referenc e
Flavesone (Projected)	Soil, Water, Plant	LC-MS/MS or GC-MS	0.1-10 μg/kg	70-120%	<20%	-
Leptosper mone	Soil	HPLC-UV	0.2 mg/L (in extract)	-	-	[5]
Sulcotrione	Soil	HPLC-DAD	0.1 μg/g	85 ± 10%	-	[7]
Sulcotrione	Surface Water	LC-MS/MS	0.5-10 ng/L	94-112% (SPE)	-	[8][9]
Mesotrione	Surface Water	LC-MS/MS	0.5-10 ng/L	94-112% (SPE)	-	[8][9]

Note: LOQ (Limit of Quantification), RSD (Relative Standard Deviation). Projected performance for **Flavesone** is based on typical values for similar compounds.

Visualization of Workflows and Pathways Experimental Workflow for Flavesone Analysis in Soil



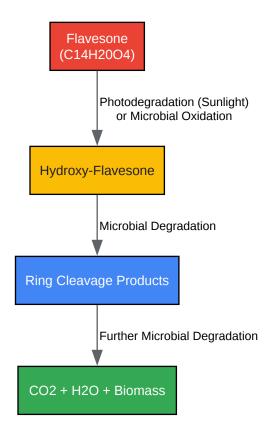


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Caption: Workflow for **Flavesone** analysis in soil samples.



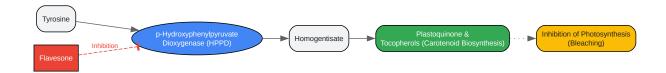
Proposed Environmental Degradation Pathway of Flavesone



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Caption: Proposed degradation pathway of **Flavesone** in the environment.

Mode of Action: HPPD Inhibition Pathway



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Caption: **Flavesone**'s herbicidal mode of action via HPPD inhibition.



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